molecular formula C19H22N8 B6442829 4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 2548990-84-5

4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Katalognummer: B6442829
CAS-Nummer: 2548990-84-5
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: ZSGYEOZVXXQKMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked cyclopropylpyrimidine moiety and a 2-methylimidazole group. This structure combines multiple pharmacologically relevant motifs:

  • Piperazine: A flexible six-membered ring with two nitrogen atoms, often employed to enhance solubility and modulate receptor interactions.
  • 2-Methylimidazole: A five-membered aromatic heterocycle that can influence pharmacokinetics through hydrophobic interactions and metabolic resistance.

While none of the provided evidence directly describes this compound, its structural analogs (e.g., piperazine-linked pyrimidines and imidazole derivatives) are well-documented in medicinal chemistry research .

Eigenschaften

IUPAC Name

4-cyclopropyl-6-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-14-20-4-5-27(14)19-11-18(23-13-24-19)26-8-6-25(7-9-26)17-10-16(15-2-3-15)21-12-22-17/h4-5,10-13,15H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGYEOZVXXQKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine (CAS: 1706446-94-7)

Key Differences :

  • Substituents : Lacks the cyclopropylpyrimidine group on the piperazine ring.
  • Molecular Weight : 244.3 g/mol (vs. higher molecular weight for the target compound due to the cyclopropylpyrimidine addition).
  • Pharmacological Implications : The absence of the cyclopropylpyrimidine moiety likely reduces steric bulk and may decrease binding affinity to targets requiring extended hydrophobic interactions. Piperazine retains flexibility, which could enhance solubility .
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine

Key Differences :

  • Aromatic Substitutents : Features a 4-fluorophenyl group on piperazine instead of cyclopropylpyrimidine.
  • Functional Groups : Contains a primary amine (-NH2) at position 2 of the pyrimidine, unlike the target compound’s imidazole substitution.
  • Bioactivity : Fluorophenyl groups are often used to enhance metabolic stability and blood-brain barrier penetration. The amine group may participate in hydrogen bonding, influencing target selectivity .
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine

Key Differences :

  • Core Structure: Thieno[2,3-d]pyrimidine replaces the pyrimidine core, introducing a sulfur atom.
  • Substituents : Propyl and thiazole groups alter hydrophobicity and electronic properties.
  • Applications: Thienopyrimidines are associated with kinase inhibition, suggesting divergent biological targets compared to the pyrimidine-imidazole scaffold .
Pyrazolo[3,4-d]pyrimidine Derivatives

Key Differences :

  • Fused Ring System : Pyrazolo[3,4-d]pyrimidine cores are more planar than the target compound’s pyrimidine-piperazine-imidazole system.
  • Synthetic Pathways : Often synthesized via cyclocondensation reactions, differing from the stepwise coupling strategies used for piperazine-linked pyrimidines .

Structural and Functional Analysis Table

Compound Name Core Structure Piperazine Substituent Secondary Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 6-Cyclopropylpyrimidin-4-yl 2-Methyl-1H-imidazol-1-yl ~356.4* Enhanced rigidity, dual heterocycles
4-(2-Methyl-1H-imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine Pyrimidine None 2-Methyl-1H-imidazol-1-yl 244.3 Simplified scaffold, high solubility
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine Pyrimidine 4-Fluorophenyl Methyl, amine ~302.3 Fluorine-enhanced stability
4-[4-(5,5-Dimethyl-4H-thiazol-2-yl)-piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 5,5-Dimethylthiazol-2-yl Propyl ~387.5 Sulfur-containing core

*Estimated based on structural formula.

Research Findings and Implications

Role of Piperazine : The piperazine ring in the target compound and its analogs improves aqueous solubility and serves as a spacer for optimal pharmacophore placement .

Impact of Cyclopropylpyrimidine : This substituent likely increases lipophilicity and target engagement compared to simpler piperazine derivatives (e.g., fluorophenyl or unsubstituted piperazine) .

Imidazole vs. Amine Substituents : The 2-methylimidazole group in the target compound may offer better metabolic resistance compared to primary amines, which are prone to oxidation .

Synthetic Challenges : Multi-step synthesis involving cyclopropylpyrimidine coupling to piperazine may require specialized catalysts or conditions, as seen in analogous pyrazolopyrimidine syntheses .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.